molecular formula C14H16N2O4 B7683433 4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid

4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid

Cat. No. B7683433
M. Wt: 276.29 g/mol
InChI Key: YRJYEUDBZDCDGF-UHFFFAOYSA-N
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Description

4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid is not fully understood. However, it has been proposed that it acts by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, it has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation and oxidative stress. In addition, it has been found to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid in lab experiments is its broad range of biological activities. This makes it a versatile compound that can be used in a variety of research areas. In addition, its synthesis method is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid. One area of interest is its potential use as a drug delivery system for targeted drug delivery. Another area of research is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. In addition, further studies are needed to fully understand its mechanism of action and its potential toxicity. Overall, the potential applications of this compound are vast, and further research is needed to fully explore its therapeutic potential.
Conclusion:
4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid is a versatile chemical compound that has been extensively studied for its potential therapeutic applications. Its broad range of biological activities and simple synthesis method make it a promising compound for further research. While its mechanism of action and potential toxicity need to be further investigated, the potential applications of this compound are vast and hold promise for future therapeutic interventions.

Synthesis Methods

The synthesis of 4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid involves the reaction of 2-amino-3-cyano-4(3H)-quinazolinone with ethyl 2-bromoacetate in the presence of a base. The resulting intermediate is then hydrolyzed to obtain the target compound. This method has been reported in several studies and has been found to be efficient and reproducible.

Scientific Research Applications

4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, antiviral, and anticancer properties. In addition, it has been investigated for its potential use as an anti-inflammatory, analgesic, and antioxidant agent. Several studies have also explored its potential as a drug delivery system for targeted drug delivery.

properties

IUPAC Name

4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c17-12-6-4-9-8-10(3-5-11(9)16-12)14(20)15-7-1-2-13(18)19/h3,5,8H,1-2,4,6-7H2,(H,15,20)(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJYEUDBZDCDGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid

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